molecular formula C22H35BrO2 B2823260 (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate CAS No. 1009668-46-5

(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate

Cat. No.: B2823260
CAS No.: 1009668-46-5
M. Wt: 411.424
InChI Key: XDESLZPXEGCJAM-UHFFFAOYSA-N
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Description

(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate is a complex organic compound that features a cyclohexyl ring substituted with methyl and isopropyl groups, an adamantyl group, and a bromoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with methyl and isopropyl groups. The adamantyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the bromoacetate moiety is added via an esterification reaction using bromoacetic acid and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted acetates, while oxidation and reduction can produce different alcohols, ketones, or carboxylic acids.

Scientific Research Applications

(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and affect cellular functions. The adamantyl group provides steric hindrance and enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-chloroacetate: Similar structure but with a chlorine atom instead of bromine.

    (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-iodoacetate: Similar structure but with an iodine atom instead of bromine.

    (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-fluoroacetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate lies in its combination of functional groups, which confer specific reactivity and stability. The bromoacetate moiety is particularly reactive, making it useful for various chemical transformations. The adamantyl group enhances the compound’s stability and bioavailability, making it a valuable intermediate in synthetic and medicinal chemistry.

Properties

IUPAC Name

(4-methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BrO2/c1-13(2)18-6-14(3)4-5-19(18)25-21(24)20(23)22-10-15-7-16(11-22)9-17(8-15)12-22/h13-20H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDESLZPXEGCJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(C)C)OC(=O)C(C23CC4CC(C2)CC(C4)C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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